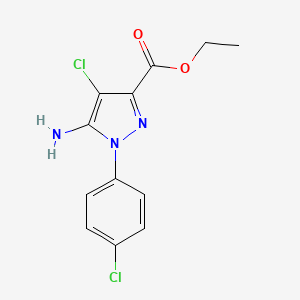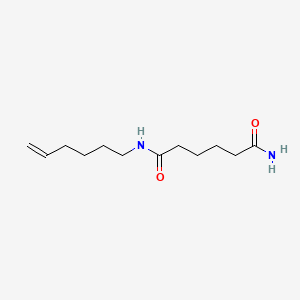
N-Hex-5-enyladipamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hex-5-enyladipamide is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.31528 g/mol . It is also known by its systematic name, N-(5-Hexenyl)hexanediamide . This compound is characterized by the presence of a hexenyl group attached to an adipamide backbone, making it a unique member of the amide family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hex-5-enyladipamide typically involves the reaction of hex-5-enylamine with adipic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction conditions often include:
- Temperature: 60-80°C
- Solvent: Anhydrous toluene or dichloromethane
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is common in industrial settings to optimize the reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hex-5-enyladipamide undergoes various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hexenyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
N-Hex-5-enyladipamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Hex-5-enyladipamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexenyl group allows for hydrophobic interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and function of the target proteins, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexyladipamide: Similar structure but lacks the double bond in the hexenyl group.
N-Octyladipamide: Longer alkyl chain compared to N-Hex-5-enyladipamide.
N-Butyladipamide: Shorter alkyl chain compared to this compound.
Uniqueness
This compound is unique due to the presence of the hexenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propriétés
Numéro CAS |
99769-57-0 |
|---|---|
Formule moléculaire |
C12H22N2O2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
N'-hex-5-enylhexanediamide |
InChI |
InChI=1S/C12H22N2O2/c1-2-3-4-7-10-14-12(16)9-6-5-8-11(13)15/h2H,1,3-10H2,(H2,13,15)(H,14,16) |
Clé InChI |
DIFFWVVIHKVXDB-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCNC(=O)CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



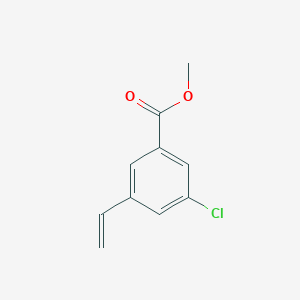
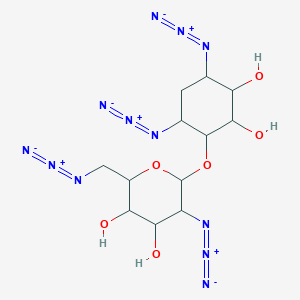


![2-Bromo-7-(difluoromethyl)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B12065367.png)
![1-Bromo-8-chloro-3-(propan-2-yl)imidazo[1,5-a]pyrazine](/img/structure/B12065373.png)
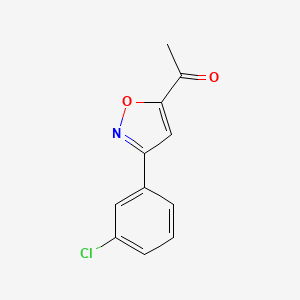
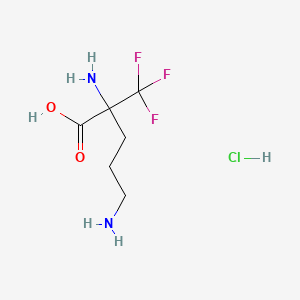
![4-Bromo-2-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12065393.png)
![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
